molecular formula C11H13BrN2 B1265452 5-Bromogramine CAS No. 830-93-3

5-Bromogramine

Cat. No.: B1265452
CAS No.: 830-93-3
M. Wt: 253.14 g/mol
InChI Key: FSERHDPEOFYMMK-UHFFFAOYSA-N
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Description

5-Bromogramine is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties

Mechanism of Action

Target of Action

Indole derivatives, including “Indole, 5-bromo-3-(dimethylamino)methyl-”, have been found in many important synthetic drug molecules and have shown clinical and biological applications . They bind with high affinity to multiple receptors, making them useful in developing new derivatives .

Mode of Action

The mode of action of indole derivatives is largely dependent on their ability to interact with their targets. These interactions can lead to a variety of changes within the cell, contributing to their diverse biological activities . For example, some indole derivatives have been reported to show inhibitory activity against influenza A .

Biochemical Pathways

Indole derivatives affect a variety of biochemical pathways due to their broad-spectrum biological activities . For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . This highlights the role of indole derivatives in both plant and human biochemistry.

Result of Action

The result of the action of “Indole, 5-bromo-3-(dimethylamino)methyl-” is dependent on its specific biological activity. Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Therefore, the molecular and cellular effects of “Indole, 5-bromo-3-(dimethylamino)methyl-” could be diverse, depending on the specific activity it exhibits.

Chemical Reactions Analysis

Properties

IUPAC Name

1-(5-bromo-1H-indol-3-yl)-N,N-dimethylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2/c1-14(2)7-8-6-13-11-4-3-9(12)5-10(8)11/h3-6,13H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSERHDPEOFYMMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CNC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80232120
Record name Indole, 5-bromo-3-(dimethylamino)methyl-
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Molecular Weight

253.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

830-93-3
Record name 5-Bromo-N,N-dimethyl-1H-indole-3-methanamine
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Record name Indole, 5-bromo-3-(dimethylamino)methyl-
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Record name 830-93-3
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Record name Indole, 5-bromo-3-(dimethylamino)methyl-
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Record name Indole, 5-bromo-3-(dimethylamino)methyl-
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Synthesis routes and methods I

Procedure details

This material was prepared by the method of Procedure 67B from 49.5 g. of 5-bromoindole, 20 ml. of 37% aqueous formaldehyde, 55 ml. of 25% aqueous dimethylamine, 250 ml. of acetic acid and 250 ml. of dioxane; yield 60.6 g., m.p. 154°-156° C. The structure was confirmed by examination of the NMR spectrum.
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Synthesis routes and methods II

Procedure details

According to A. Ek, et al., J Am. Chem. Soc., 76, 5579 (1954), to an ice-cooled mixture of dioxane (130 mL) acetic acid (130 mL) , 37% aqueous formaldehyde (9.9 mL, 0.133 mol), 40% aqueous dimethylamine (17.6 mL, 0.140 mol), and H2O (10.6 mL) was added a solution of 5-bromoindole (25.0 g, 0.128 mol) in dioxane (130 mL) over 35 minutes. The internal temperature was maintained at 5° C. during the addition. After 2 hours, the cooling bath was removed and stirring was continued at room temperature overnight. The mixture was diluted with H2O (1600 mL), charcoal and celite were added and the mixture was filtered. 2.5 N NaOH (1000 mL) was added and the resulting precipitate was collected by filtration to yield 98% of product as a white solid.
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ice
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130 mL
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17.6 mL
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10.6 mL
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130 mL
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Yield
98%

Synthesis routes and methods III

Procedure details

To a mixture of 40% aqueous dimethylamine (5.95 g, 52.8 mmol), 37% aqueous formaldehyde (4.21 g, 51.9 mmol) and acetic acid (7 mL) was added 5-bromo-1H-indole (9.79 g, 49.9 mmol). The reaction mixture was stirred for 21 hours at room temperature and poured into a 2.5 N sodium hydroxide/ice mixture (200 mL). This was extracted with ethyl acetate, washed with water and brine, dried over magnesium sulfate and evaporated to dryness. It was dried at 60° C. for 30 minutes to yield (5-bromo-1H-indol-3-ylmethyl)-dimethyl-amine (11.2 g) as a brown solid: mp 160-162° C. 1HNMR (200 MHz, DMSO-d6): δ 11.1 (br s, 1H), 7.75 (s, 1H), 7.15-7.35 (m, 3H), and 3.5 ppm (s, 2H).
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